molecular formula C17H16N2O4 B5002610 N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide CAS No. 5360-43-0

N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide

Cat. No. B5002610
CAS RN: 5360-43-0
M. Wt: 312.32 g/mol
InChI Key: AIHBVMORMOHTSM-UHFFFAOYSA-N
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Description

N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide, also known as DATD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a bicyclic compound that contains a tricyclic nucleus, which makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a role in the regulation of glucose metabolism, and inhibitors of this enzyme have been used in the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, which can lead to an increase in insulin secretion and a decrease in blood glucose levels. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide in lab experiments is its unique structure, which makes it an interesting molecule to study. It has also been shown to have several useful properties, such as its ability to inhibit DPP-IV and its anti-inflammatory properties. One limitation of using this compound is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide. One direction is the study of its interactions with other proteins and enzymes. Another direction is the study of its potential use in the treatment of inflammatory diseases. Additionally, further research could be done on the synthesis of this compound and its derivatives, as well as its potential use as a building block for the synthesis of other compounds.

Synthesis Methods

The synthesis of N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 8-aminocaprylic acid to form 4-methoxy-N-(8-aminocapryloyl)benzamide. The next step involves the reaction of this compound with ethyl acetoacetate to form N-(8-aminocapryloyl)-4-methoxybenzamide ethyl ester. The final step involves the reaction of the ethyl ester with maleic anhydride to form this compound.

Scientific Research Applications

N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of other compounds, as well as a ligand for metal complexes. It has also been used as a probe in biological studies, such as the study of protein-protein interactions.

properties

IUPAC Name

N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-12-6-4-9(5-7-12)15(20)18-19-16(21)13-10-2-3-11(8-10)14(13)17(19)22/h2-7,10-11,13-14H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHBVMORMOHTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385767
Record name AC1MDVDU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5360-43-0
Record name AC1MDVDU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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